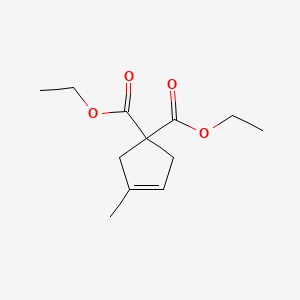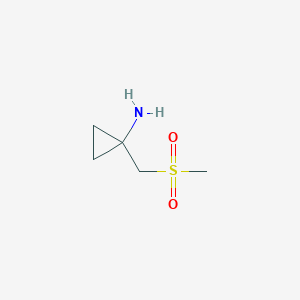
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine
Vue d'ensemble
Description
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is a chemical compound with a unique structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 4-amino-2,6-difluorophenyl moiety, which is then coupled with a thiopyran ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,6-difluorophenol: Shares the amino and difluorophenyl groups but lacks the thiopyran ring.
4-(4-Amino-2,6-difluorophenyl)methanol: Similar aromatic structure with a different functional group.
Uniqueness
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine is unique due to the presence of both the amino-difluorophenyl group and the thiopyran ring
Propriétés
Formule moléculaire |
C11H11F2NS |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C11H11F2NS/c12-9-5-8(14)6-10(13)11(9)7-1-3-15-4-2-7/h1,5-6H,2-4,14H2 |
Clé InChI |
QFGPTCRZVHKSFY-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC=C1C2=C(C=C(C=C2F)N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)
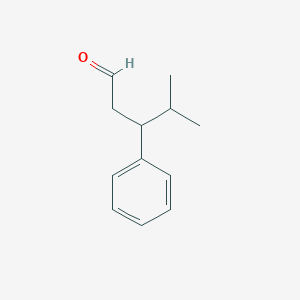


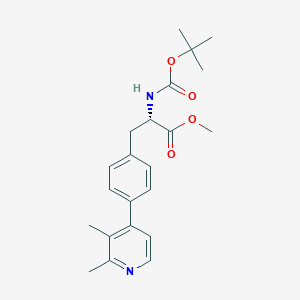
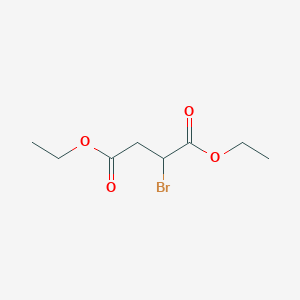
![Butyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B8587668.png)
